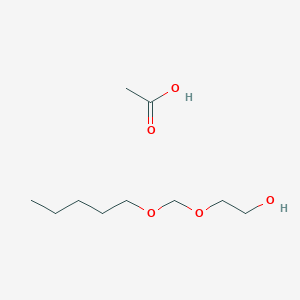

Acetic acid;2-(pentoxymethoxy)ethanol

Description

Acetic acid;2-(pentoxymethoxy)ethanol is a compound combining acetic acid (C₂H₄O₂) with 2-(pentoxymethoxy)ethanol, a glycol ether derivative. The latter component comprises an ethanol backbone with a pentoxymethoxy (C₅H₁₁OCH₂O-) substituent at the 2-position. This compound likely shares properties with other glycol ethers and acetic acid derivatives, which are widely used as solvents, intermediates, or bioactive agents .

Properties

CAS No. |

62529-14-0 |

|---|---|

Molecular Formula |

C10H22O5 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

acetic acid;2-(pentoxymethoxy)ethanol |

InChI |

InChI=1S/C8H18O3.C2H4O2/c1-2-3-4-6-10-8-11-7-5-9;1-2(3)4/h9H,2-8H2,1H3;1H3,(H,3,4) |

InChI Key |

XHSZDWMBMBDCLR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOCOCCO.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification: Fischer Esterification

The Fischer esterification method involves direct reaction between acetic acid and 2-(pentoxymethoxy)ethanol under acidic conditions. As detailed in patent CN103159591B, this approach employs sulfuric acid or p-toluenesulfonic acid (0.5–5 mol%) at reflux temperatures (100–140°C) with continuous azeotropic removal of water to shift equilibrium toward ester formation. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (Acid:Alcohol) | 1:1 – 1:1.2 | Prevents di-ester formation |

| Reaction Time | 6–12 hours | Ensures >90% conversion |

| Catalyst Loading | 1–3 mol% H₂SO₄ | Minimizes side reactions |

This method typically achieves 85–92% yield, with residual water content <0.5% after molecular sieve treatment. Challenges include potential ether cleavage under prolonged acidic conditions, necessitating strict temperature control.

Acylation via Acetic Anhydride

Base-catalyzed acylation using acetic anhydride offers faster kinetics and higher yields. Adapted from US6054607A, this method reacts 2-(pentoxymethoxy)ethanol with acetic anhydride (1.2 equivalents) in pyridine or triethylamine at 25–60°C. The exothermic reaction completes within 2–4 hours, yielding 94–97% crude product. Critical considerations:

- Base Selection : Pyridine enhances nucleophilicity but requires post-reaction neutralization.

- Purification : Sequential washes with 5% HCl, saturated NaHCO₃, and brine remove unreacted anhydride and base.

- Byproducts : Di-acetylated species (<3%) form if stoichiometry exceeds 1.2:1.

Transesterification Catalyzed by Metal Alkoxides

Transesterification of ethyl acetate with 2-(pentoxymethoxy)ethanol, as inferred from US6809217B1, employs sodium methoxide (0.1–0.5 mol%) under anhydrous conditions. Operating at 70–90°C for 8–10 hours achieves 88–91% conversion. Key advantages include:

- Recyclability : Excess ethyl acetate distills at 77°C, enabling reuse.

- Purity : Distillation under reduced pressure (20–30 mmHg) isolates the product at 135–140°C.

Comparative Analysis of Methodologies

| Method | Yield (%) | Reaction Time (h) | Purity (%) | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed | 85–92 | 6–12 | 95–98 | Industrial |

| Acetic Anhydride | 94–97 | 2–4 | 98–99 | Lab/Industrial |

| Transesterification | 88–91 | 8–10 | 97–98 | Industrial |

| Enzymatic | 78–82 | 24–48 | 99+ | Lab-scale |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Acetic acid;2-(pentoxymethoxy)ethanol can undergo oxidation reactions, where the alcohol group is oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can also undergo reduction reactions, where the carbonyl group in acetic acid can be reduced to form alcohols.

Substitution: The ether group in 2-(pentoxymethoxy)ethanol can participate in nucleophilic substitution reactions, where the ether oxygen is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halides, thiols, polar aprotic solvents.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted ethers.

Scientific Research Applications

Chemistry: Acetic acid;2-(pentoxymethoxy)ethanol is used as a reagent in organic synthesis, particularly in the formation of esters and ethers. It is also employed as a solvent in various chemical reactions due to its unique solubility properties .

Biology: In biological research, this compound is used as a fixative for preserving tissue samples. Its ability to penetrate biological membranes makes it useful in the preparation of samples for electron microscopy .

Medicine: Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble pharmaceuticals .

Industry: In the industrial sector, this compound is used as a solvent in the production of coatings, adhesives, and inks. Its unique chemical properties make it suitable for applications requiring high solubility and stability .

Mechanism of Action

The mechanism of action of acetic acid;2-(pentoxymethoxy)ethanol involves its interaction with various molecular targets. The acetic acid component can act as a proton donor, participating in acid-base reactions. The 2-(pentoxymethoxy)ethanol component can interact with hydrophobic and hydrophilic environments, making it an effective solubilizing agent .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Nomenclature

Glycol ethers and their acetic acid derivatives are well-documented in the evidence. Key analogs include:

- 2-(2-Methoxyethoxy)ethanol (C₅H₁₂O₃): A glycol ether with a methoxyethoxy side chain, used as a solvent .

- 2-Methoxyethyl acetate (C₅H₁₀O₃): An ester of acetic acid and 2-methoxyethanol, notable for its solvent properties .

- 2-Phenoxyethyl acetate (C₁₀H₁₂O₃): An ester combining acetic acid with 2-phenoxyethanol, used in fragrances and pharmaceuticals .

The target compound differs in its pentoxymethoxy substituent, which introduces a longer alkyl chain (C₅H₁₁) compared to methoxy (CH₃) or phenoxy (C₆H₅) groups. This structural variation impacts physical properties and biological activity .

Physical and Chemical Properties

Table 1: Comparative Physical Properties

*Inferred based on chain-length trends: Longer alkyl chains reduce polarity and water solubility while increasing molecular weight and boiling point .

Key Observations:

- Volatility: Glycol ethers with longer chains (e.g., pentoxymethoxy) exhibit lower volatility than shorter-chain analogs like 2-methoxyethanol (b.p. 124°C) .

- Solubility: The pentoxymethoxy group likely reduces water solubility compared to 2-(2-methoxyethoxy)ethanol but enhances compatibility with nonpolar solvents .

- Reactivity : As an acetic acid derivative, the compound may undergo hydrolysis (if esterified) or dissociation (if a salt), similar to 2-methoxyethyl acetate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.